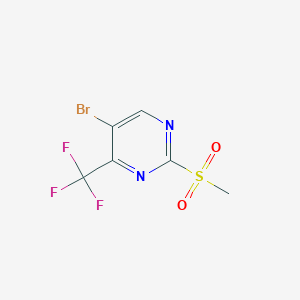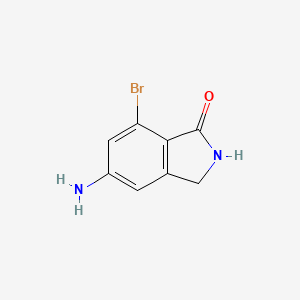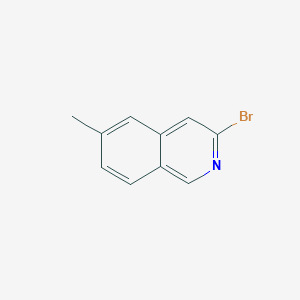
1-Boc-3-cyclobutylidenepiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-cyclobutylidenepiperidine is a chemical compound with the molecular formula C14H23NO2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The “Boc” in its name refers to the tert-butyloxycarbonyl protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
1-Boc-3-cyclobutylidenepiperidine can be synthesized through various methods. One common approach involves the reaction of 3-cyclobutylidenepiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts, such as ketoreductases, can also be employed to enhance the efficiency and selectivity of the reaction .
化学反応の分析
Types of Reactions
1-Boc-3-cyclobutylidenepiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution at room temperature.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: NaH in anhydrous THF at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
1-Boc-3-cyclobutylidenepiperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of 1-Boc-3-cyclobutylidenepiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amine group that can participate in further chemical reactions. This selective deprotection allows for precise control over the compound’s reactivity and functionality.
類似化合物との比較
Similar Compounds
1-Boc-3-piperidone: A related compound with a similar structure but different reactivity.
1-Boc-4-piperidone: Another derivative of piperidine with distinct chemical properties.
1-Boc-3-hydroxypiperidine: A hydroxylated version of the compound with unique applications in pharmaceutical synthesis
Uniqueness
1-Boc-3-cyclobutylidenepiperidine stands out due to its cyclobutylidene group, which imparts unique steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in the development of novel pharmaceuticals .
特性
分子式 |
C14H23NO2 |
|---|---|
分子量 |
237.34 g/mol |
IUPAC名 |
tert-butyl 3-cyclobutylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO2/c1-14(2,3)17-13(16)15-9-5-8-12(10-15)11-6-4-7-11/h4-10H2,1-3H3 |
InChIキー |
PYVFWQUFAQSYDI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(=C2CCC2)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(6-Bromohexyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13682278.png)


![4-(2-Bromo-4-chlorophenyl)dibenzo[b,d]furan](/img/structure/B13682302.png)






![(E)-3-(Dimethylamino)-1-(6-iodoimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one](/img/structure/B13682340.png)


![Benzo[h]quinolin-2(1H)-one](/img/structure/B13682349.png)
